molecular formula C10H11NO4 B8695350 4-Formyl-2-methoxyphenyl methylcarbamate

4-Formyl-2-methoxyphenyl methylcarbamate

Cat. No.: B8695350
M. Wt: 209.20 g/mol
InChI Key: VCONHPHGORWRQI-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl methylcarbamate (C₁₀H₁₁NO₄; CAS 18315-42-9; MW 209.203) is a carbamate derivative featuring a phenyl ring substituted with a formyl (-CHO) group at the 4-position and a methoxy (-OCH₃) group at the 2-position, linked to a methylcarbamate (-O(CO)NHCH₃) moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of bioactive molecules and heterocyclic compounds . Its structural motifs—formyl and methoxy groups—impart unique reactivity and physicochemical properties, distinguishing it from other carbamates.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C10H11NO4/c1-11-10(13)15-8-4-3-7(6-12)5-9(8)14-2/h3-6H,1-2H3,(H,11,13)

InChI Key

VCONHPHGORWRQI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula CAS No. Molecular Weight Key Substituents Application/Notes
4-Formyl-2-methoxyphenyl methylcarbamate C₁₀H₁₁NO₄ 18315-42-9 209.203 4-formyl, 2-methoxy, methylcarbamate Synthetic intermediate
Benzyl 4-formyl-1-piperidinecarboxylate C₁₄H₁₇NO₃ 138163-08-3 247.3 Piperidine ring, benzyl ester Pharmaceutical intermediates
4-Formyl-2-methoxyphenyl N-(4-ethoxycarbonylphenyl)carbamate C₁₈H₁₇NO₆ 199523-77-8 343.339 Ethoxycarbonylphenyl group Polymer/materials science
Ethyl (4-formyl-2-methoxyphenyl) carbonate C₁₁H₁₂O₅ - 224.21 Ethyl carbonate Aldehyde-protecting group
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 68692-38-6 212.16 4-nitro group, methoxycarbamate Pesticide research
1-Naphthyl methylcarbamate (Carbaryl) C₁₂H₁₁NO₂ 63-25-2 201.22 Naphthalene core Banned insecticide (high toxicity)
Key Observations:
  • Formyl vs. Nitro Groups : The formyl group in the target compound enhances electrophilic reactivity, making it suitable for condensation reactions (e.g., benzimidazole synthesis, as in ), whereas nitro groups (e.g., 4-nitrophenyl N-methoxycarbamate) increase electron-withdrawing effects, impacting lipophilicity and metabolic stability .
  • Methoxy vs. Chloro Substituents : Methoxy groups improve solubility in polar solvents compared to chloro-substituted carbamates (e.g., 4-chloro-2-...phenyl carbamates in ), which exhibit higher log P values and membrane permeability .

Physicochemical Properties

  • Lipophilicity: The target compound’s log P (calculated) is estimated to be lower than chloro- or nitro-substituted carbamates due to the polar methoxy and formyl groups. For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit log k values (HPLC-derived) of 2.8–4.1, indicating higher lipophilicity .
  • Thermal Stability : The methylcarbamate moiety generally confers moderate stability, whereas ethyl or benzyl esters (e.g., Benzyl 4-formyl-1-piperidinecarboxylate) may exhibit lower thermal degradation thresholds .

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